AZD6482

Vue d'ensemble

Description

Applications De Recherche Scientifique

AZD-6482 has been extensively studied for its applications in various fields:

Oncology: It has shown promise in inhibiting the growth of cancer cells, particularly in glioblastoma and breast cancer models

Biology: The compound is used to study the PI3K/Akt signaling pathway, which is crucial in cell growth, proliferation, and survival

Medicine: Potential therapeutic applications include the treatment of cancer and thrombotic disorders

Mécanisme D'action

Target of Action

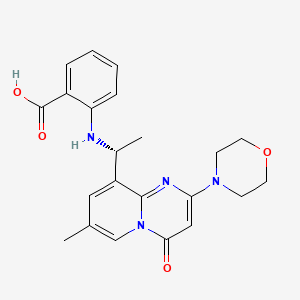

AZD6482, also known as “2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid”, is primarily a PI3Kβ inhibitor . The PI3Kβ (Phosphoinositide 3-kinase beta) is a key enzyme in the PI3K/Akt signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism .

Mode of Action

This compound interacts with its target, PI3Kβ, by binding to it and inhibiting its activity . This inhibition disrupts the PI3K/Akt signaling pathway, leading to a decrease in the levels of phosphorylated AKT (p-AKT) and phosphorylated GSK-3β (p-GSK-3β) . The disruption of this pathway can lead to significant changes in the cell, including induction of apoptosis and cell cycle arrest .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt pathway . This pathway is essential for the occurrence and development of various types of cancers, including glioma . By inhibiting PI3Kβ, this compound disrupts this pathway, leading to decreased levels of p-AKT and p-GSK-3β . This disruption can lead to significant downstream effects, including the induction of apoptosis and cell cycle arrest .

Pharmacokinetics

The pharmacokinetic properties of this compound are currently under investigation . A clinical trial (NCT00688714) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy human volunteers .

Result of Action

The primary result of this compound’s action is the induction of apoptosis and cell cycle arrest in cancer cells . In studies conducted on human glioblastoma cells, this compound treatment was found to significantly induce apoptosis and cell cycle arrest . Moreover, the levels of p-AKT, p-GSK-3β, Bcl-2, and cyclin D1 were decreased after this compound treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules and the cellular context can affect the efficacy of this compound . .

Analyse Biochimique

Biochemical Properties

AZD6482 interacts with the PI3K/Akt pathway, which is essential to the occurrence and development of glioma through the loss of PTEN or somatic activating mutations in PIK3CA . The compound shows dose-dependent cytotoxicity in glioma cell lines .

Cellular Effects

This compound significantly induces apoptosis and cell cycle arrest in glioma cells . It also inhibits the migration and invasion of glioma cells . The levels of p-AKT, p-GSK-3β, Bcl-2, and cyclin D1 are decreased after this compound treatment .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the PI3K/Akt pathway . This leads to a decrease in the levels of p-AKT, p-GSK-3β, Bcl-2, and cyclin D1, which are all key players in cell proliferation and survival .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been fully elucidated. It has been shown to exert antiproliferative activity and induce apoptosis in glioma cells .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. Its antiproliferative and apoptosis-inducing effects suggest that it may have potential therapeutic applications in the treatment of glioblastoma .

Metabolic Pathways

It is known to inhibit the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'AZD-6482 implique plusieurs étapes, à commencer par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. Les étapes clés comprennent :

Formation du noyau de pyrido[1,2-a]pyrimidin-4-one : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Introduction du cycle morpholine : Cette étape implique généralement des réactions de substitution nucléophile.

Fonctionnalisation finale : L'introduction de la fraction acide benzoïque est réalisée par formation de liaison amide

Méthodes de production industrielle : La production industrielle de l'AZD-6482 suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela inclut :

Optimisation des conditions de réaction : Assurer un rendement et une pureté élevés.

Utilisation de réacteurs à écoulement continu : Pour améliorer l'efficacité de la réaction et la capacité de production.

Techniques de purification : Comme la cristallisation et la chromatographie pour atteindre les niveaux de pureté souhaités

Analyse Des Réactions Chimiques

Types de réactions : L'AZD-6482 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à différents analogues.

Substitution : Les réactions de substitution nucléophile et électrophile peuvent introduire ou remplacer des groupes fonctionnels

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénures et les nucléophiles sont utilisés dans des conditions contrôlées

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés de l'AZD-6482, chacun ayant potentiellement des activités biologiques différentes .

4. Applications de la recherche scientifique

L'AZD-6482 a été largement étudié pour ses applications dans divers domaines :

Oncologie : Il s'est montré prometteur pour inhiber la croissance des cellules cancéreuses, en particulier dans les modèles de glioblastome et de cancer du sein

Biologie : Le composé est utilisé pour étudier la voie de signalisation PI3K/Akt, qui est cruciale pour la croissance, la prolifération et la survie cellulaires

Médecine : Les applications thérapeutiques potentielles comprennent le traitement du cancer et des troubles thrombotiques

5. Mécanisme d'action

L'AZD-6482 exerce ses effets en inhibant sélectivement l'enzyme PI3Kβ. Cette inhibition perturbe la voie de signalisation PI3K/Akt, ce qui entraîne une réduction de la prolifération cellulaire et une augmentation de l'apoptose dans les cellules cancéreuses. De plus, en ciblant PI3Kβ, l'AZD-6482 empêche l'agrégation plaquettaire, ce qui le rend efficace dans la prévention de la thrombose .

Composés similaires :

LY294002 : Un inhibiteur de PI3K à large spectre.

Wortmannine : Un autre inhibiteur de PI3K avec un profil de sélectivité différent.

Idelalisib : Un inhibiteur sélectif de PI3Kδ utilisé en chimiothérapie .

Unicité de l'AZD-6482 :

Sélectivité : L'AZD-6482 est très sélectif pour PI3Kβ, avec une activité significativement plus faible contre les autres isoformes de PI3K.

Potentiel thérapeutique : Son double rôle en oncologie et en thrombose en fait un candidat unique pour le développement thérapeutique .

Comparaison Avec Des Composés Similaires

LY294002: A broad-spectrum PI3K inhibitor.

Wortmannin: Another PI3K inhibitor with a different selectivity profile.

Idelalisib: A selective PI3Kδ inhibitor used in cancer therapy .

Uniqueness of AZD-6482:

Selectivity: AZD-6482 is highly selective for PI3Kβ, with significantly lower activity against other PI3K isoforms.

Therapeutic Potential: Its dual role in oncology and thrombosis makes it a unique candidate for therapeutic development .

Propriétés

IUPAC Name |

2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTDIKMSKMREGO-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C(=O)C=C(N=C2C(=C1)[C@@H](C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657619 | |

| Record name | 2-({(1R)-1-[7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173900-33-8 | |

| Record name | AZD-6482 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173900338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-6482 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14980 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-({(1R)-1-[7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-6482 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78G6MP5PZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of AZD6482?

A1: this compound specifically inhibits the p110β isoform of Phosphoinositide 3-kinase (PI3K). [, , , , , , , , , , ]

Q2: How does this compound interact with its target?

A2: this compound acts as a competitive inhibitor by targeting the ATP-binding site of the p110β kinase domain. [, ]

Q3: What are the downstream effects of inhibiting p110β with this compound?

A3: this compound treatment leads to:

- Reduced AKT activation: Decreased phosphorylation of AKT, a key downstream effector of PI3K signaling. [, , , , ]

- Inhibition of cell proliferation and survival: Reduced cell viability and induction of apoptosis in various cancer cell lines, particularly those with PTEN deficiency. [, , , , , , ]

- Impaired cell migration and invasion: Reduced migratory and invasive capacity of glioblastoma and renal clear cell carcinoma cells. [, ]

- Thrombus instability: In platelets, this compound specifically disrupts thrombus stability at high shear rates, potentially due to impaired activating phosphorylations of Akt and inhibitory phosphorylation of GSK3. [, ]

- Modulation of growth factor response: this compound can desensitize cells to IGF-1 stimulation while hypersensitizing them to heregulin, impacting downstream AKT and MEK/ERK activation. []

Q4: Does this compound affect other PI3K isoforms?

A4: this compound demonstrates high selectivity for p110β and does not significantly inhibit other PI3K isoforms like p110α or p110δ. [, , , , , ]

Q5: What is the significance of p110β inhibition in PTEN-deficient cancers?

A5: PTEN negatively regulates the PI3K pathway. Cancers with PTEN loss often exhibit increased reliance on p110β for survival and proliferation, making them potentially susceptible to this compound treatment. [, , , , ]

Q6: Is there spectroscopic data available for this compound?

A6: The provided research papers do not include detailed spectroscopic data (NMR, IR, etc.) for this compound.

Q7: Are there studies on this compound's material compatibility and stability under various conditions?

A7: The provided research papers primarily focus on this compound's biological activity and do not provide specific information regarding its material compatibility or stability under various environmental conditions.

Q8: Does this compound exhibit any catalytic properties?

A8: this compound is a kinase inhibitor and does not possess inherent catalytic properties. It functions by blocking the catalytic activity of p110β.

Q9: Have computational chemistry methods been applied to study this compound?

A10: While some studies mention the use of computational methods like molecular docking, detailed information about specific simulations, calculations, or quantitative structure-activity relationship (QSAR) models for this compound is not available in the provided research. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)